1,3-dimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
1,3-Dimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a nitro group at the 5-position and methyl groups at the 1- and 3-positions further defines its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine can be synthesized through several methods. One common approach involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with diethyl ethoxymethylenemalonate . This reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or acetic acid. The reaction mixture is then subjected to nitration using a nitrating agent like nitric acid to introduce the nitro group at the 5-position .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, is considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide to facilitate substitution reactions.
Major Products Formed
Reduction: The major product formed is 1,3-dimethyl-5-amino-1H-pyrazolo[3,4-b]pyridine.
Substitution: Depending on the nucleophile used, various substituted derivatives of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine can be obtained.
Scientific Research Applications
1,3-Dimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazolopyridine core can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1,3-Dimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds in the pyrazolopyridine family:
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine:
5-Amino-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine: Formed by the reduction of the nitro group, this compound has different biological activities and chemical properties.
1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyridines:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1,3-dimethyl-5-nitropyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-5-7-3-6(12(13)14)4-9-8(7)11(2)10-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTURGOXDKHCTIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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